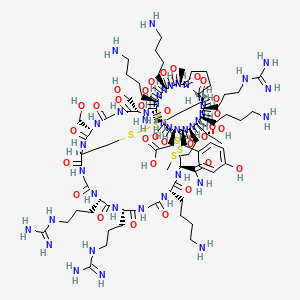

omega-conotoxin MVIIC

説明

特性

CAS番号 |

147794-23-8 |

|---|---|

分子式 |

C106H178N40O32S7 |

分子量 |

2749.3 g/mol |

IUPAC名 |

2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |

InChI |

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |

InChIキー |

FHVUTHWUIUXZBY-UHFFFAOYSA-N |

SMILES |

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

異性体SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

正規SMILES |

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

外観 |

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |

同義語 |

2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |

製品の起源 |

United States |

Foundational & Exploratory

lethality and toxicity of omega-conotoxin MVIIC in mammals

Technical Guide: Lethality and Toxicity of -Conotoxin MVIIC in Mammals

Executive Summary

Critical Safety Warning: MVIIC exhibits a steep lethality curve in mammals, particularly when administered via intracerebroventricular (ICV) injection. The blockade of P/Q-type channels in the brainstem leads to irreversible respiratory arrest at doses as low as 0.1–0.4 µg in mice. Researchers must strictly adhere to route-specific safety protocols; while intrathecal (IT) administration shows a potential therapeutic window for neuroprotection, ICV administration carries a high risk of mortality.

Part 1: Molecular Mechanism of Toxicity

The toxicity of MVIIC is driven by its distinct binding kinetics and channel selectivity compared to other

Channel Selectivity and Kinetics

MVIIC blocks presynaptic calcium channels, preventing neurotransmitter release. Its lethality is directly linked to its interaction with the Cav2.1 (P/Q-type) isoform, which is dominant in the mammalian neuromuscular junction (though less critical than in fish) and, crucially, in the central respiratory centers of the brainstem.

-

N-Type (Cav2.[1][2][3]2) Interaction: MVIIC blocks these channels with rapid reversibility (

seconds).[4] This mimics the action of MVIIA but with lower affinity. -

P/Q-Type (Cav2.1) Interaction: MVIIC blocks these channels with slow reversibility (

minutes).[4] This "quasi-irreversible" blockade leads to sustained synaptic failure in critical autonomic circuits.

The "Slow-Off" Toxicity Driver

The dissociation constant (

Figure 1: Kinetic basis of MVIIC toxicity. The quasi-irreversible blockade of Cav2.1 (Red pathway) drives lethality, whereas the reversible blockade of Cav2.2 (Green pathway) provides analgesia.

Part 2: Toxicological Profile & Lethality Data

Acute Lethality in Murine Models

The following data summarizes the lethality thresholds established in Mus musculus (Swiss Webster and C57BL/6 strains). Note the extreme route dependence.

| Parameter | Value / Observation | Route of Admin. | Source |

| Lethal Dose Range | 0.1 – 0.4 µg / mouse | ICV (Intracerebroventricular) | [1, 2] |

| LD50 (Estimated) | ~5–20 µg/kg | ICV | [2] |

| Max Tolerated Dose | 60 pmol (~0.16 µg) | Intralesional / Spinal | [3] |

| Primary Cause of Death | Respiratory depression, gasping, arrest | ICV | [2] |

| Onset of Symptoms | 10–30 minutes post-injection | ICV | [2] |

Clinical Symptoms of Toxicity

Animals treated with sub-lethal or lethal doses exhibit a progressive symptomatology characteristic of central synaptic blockade:

-

Ataxia: "Walking in circles" or uncoordinated gait.

-

Tremor: Distinct "shaking" phenotype (similar to MVIIA but often more severe due to cerebellar P/Q blockade).

-

Respiratory Distress: Marked gasping (dyspnea) followed by cessation of breathing.

-

Skeletal Muscle Weakness: Flaccid paralysis may occur, though central effects usually precede peripheral neuromuscular blockade in ICV models.

Comparative Safety: MVIIC vs. MVIIA

| Feature | ||

| Primary Target | Cav2.2 (N-Type) | Cav2.1 (P/Q) & Cav2.2 (N) |

| Selectivity | Highly Selective (>1000x for N vs P/Q) | Broad (High affinity for both) |

| Reversibility | Reversible | Poorly Reversible (P/Q) |

| Therapeutic Index | Narrow (Psychiatric/Neuro side effects) | Very Narrow / Non-existent (Lethal) |

| Clinical Status | FDA Approved (Prialt) | Research Tool Only |

Part 3: Experimental Protocols

Self-Validating ICV Injection Protocol (Mouse)

Objective: To administer MVIIC centrally while minimizing trauma-induced mortality and ensuring accurate targeting.

Reagents:

-

Vehicle: Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline. Avoid phosphate-buffered saline (PBS) if calcium precipitation is a concern, though rare at these volumes.

-

Toxin: Lyophilized MVIIC reconstituted to 0.1 µg/µL stock.

Workflow:

-

Anesthesia: Induce with 5% Isoflurane; maintain at 1.5–2%. Verify depth via toe pinch.

-

Stereotaxic Alignment: Fix head in frame. Level skull (Bregma and Lambda within 0.05 mm z-axis).

-

Coordinate Targeting (Lateral Ventricle):

-

AP: -0.3 mm (posterior to Bregma)

-

ML: ±1.0 mm (lateral to midline)

-

DV: -2.5 mm (ventral from skull surface)

-

-

Injection:

-

Use a Hamilton syringe (10 µL) with a 30G needle.

-

Rate: 0.5 µL/minute. Critical: Rapid injection causes intracranial pressure spikes and reflux.

-

Volume: Max 2-3 µL per site.

-

-

Validation Step (Self-Check):

-

Wait: Leave needle in place for 2 minutes post-injection to prevent backflow.

-

Observation: Upon recovery, monitor for "tail flick" or "tremor" within 15 mins. Absence of any motor symptom at >0.1 µg suggests failed delivery (missed ventricle).

-

Figure 2: Workflow for Intracerebroventricular (ICV) administration of MVIIC in mice.

Part 4: References

-

McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC." Journal of Neuroscience, 16(8), 2612–2623.[2]

-

Valentino, K., et al. (1993). "Psychopharmacological activity of the novel calcium channel blocker omega-conotoxin MVIIC." Proceedings of the National Academy of Sciences, 90. (Contextualized via Conotoxins as Tools review).

-

Souza, A. H., et al. (2011). "Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats." Neurological Research. (Demonstrates safety of intralesional vs ICV route).

-

Bingham, J. P., et al. (2013). "Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management." Marine Drugs, 11(3), 743-763.

Sources

- 1. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

omega-conotoxin MVIIC in vitro dosage and administration

Introduction: The Strategic Utility of -Conotoxin MVIIC

2Why use MVIIC?

While

Key Pharmacological Characteristics:

-

Primary Target: N-type (Ca

2.[3]2) and P/Q-type (Ca -

Kinetics: Characterized by slow on-rates and extremely slow off-rates (pseudo-irreversible). This kinetic profile dictates that MVIIC should typically be applied last in a sequential blockade protocol.

-

IC

: ~10–100 nM (dependent on subtype and divalent cation concentration).

Technical Specifications & Handling

Peptide toxins are prone to adsorption to plastic surfaces and oxidation. Strict adherence to reconstitution protocols is required to maintain potency.

Reconstitution Protocol

| Parameter | Specification |

| Molecular Weight | ~2749 Da |

| Solubility | Water or buffer (soluble to >1 mg/mL) |

| Storage (Lyophilized) | -20°C (Desiccated) |

| Storage (Solution) | -80°C (Avoid freeze-thaw cycles) |

Step-by-Step Reconstitution:

-

Centrifugation: Before opening, centrifuge the vial at 10,000 x g for 2 minutes to settle the lyophilized powder.

-

Carrier Protein (Critical): Prepare a solvent of distilled water containing 0.1% Bovine Serum Albumin (BSA) .

-

Reasoning: MVIIC is highly "sticky" (hydrophobic patches). Without BSA, up to 50% of the peptide can be lost to the walls of the Eppendorf tube or perfusion tubing.

-

-

Stock Solution: Dissolve peptide to a concentration of 100

M (Stock). -

Aliquoting: Aliquot into low-binding tubes (e.g., 10

L aliquots) and flash freeze in liquid nitrogen. Store at -80°C. -

Working Solution: Dilute to 1–5

M in extracellular recording solution immediately before the experiment.

Application 1: Whole-Cell Patch Clamp (Current Dissection)

This protocol describes the isolation of Q-type currents in neurons (e.g., Cerebellar Purkinje cells or Hippocampal neurons). Because MVIIC blocks both N and P/Q types, it must be used in a subtraction protocol .

Experimental Logic (The "Sequential Blockade")

To isolate the MVIIC-sensitive component (Q-type), you must first eliminate contributions from L-type, N-type, and P-type channels.

Visual Workflow (Graphviz):

Caption: Sequential pharmacological dissection of HVA Calcium currents. MVIIC is applied post-Agatoxin IVA to define the Q-type component.

Detailed Protocol:

-

Baseline Recording: Establish a stable whole-cell seal. Elicit Ca

currents using a voltage step (e.g., -80 mV to +10 mV). Ensure rundown is <5% over 5 minutes. -

L-Type Block: Peruse bath with 10

M Nifedipine (or Nimodipine). Wait for stabilization (~2 mins). -

N-Type Block: Apply 1

M-

Note: MVIIA has fast on-rates. Block should stabilize within 2-3 minutes.

-

-

P-Type Block: Apply 200 nM

-Agatoxin IVA .-

Note: This concentration blocks P-type specifically.[2]

-

-

Q-Type Isolation (The MVIIC Step): Apply 2

M-

Observation: You will observe a slow, progressive decline in the remaining current.

-

Duration: Due to slow kinetics, perfuse for at least 5–10 minutes to ensure equilibrium.

-

-

Analysis: The current blocked specifically by this step (Step 4 minus Step 5) is the Q-type current.

Application 2: Synaptosomal Neurotransmitter Release

MVIIC is highly effective in functional assays measuring Ca

Dosage Table: Functional Assays

| Assay Type | Recommended Concentration | Incubation Time | Notes |

| Patch Clamp (Whole Cell) | 1 – 3 | >5 mins | Perfusion application recommended. |

| Synaptosome Release | 300 nM – 1 | 15 – 30 mins | Pre-incubate before adding KCl stimulus. |

| Calcium Imaging | 1 – 5 | 10 – 20 mins | Use static bath application if perfusion is difficult. |

Protocol: Glutamate Release Assay

-

Preparation: Isolate synaptosomes from rat/mouse hippocampus or cortex using standard Percoll gradient centrifugation.

-

Resuspension: Resuspend synaptosomes in Krebs-Ringer-HEPES (KRH) buffer containing BSA (0.1%).

-

Loading: If measuring Ca

influx, load with Fura-2 AM. If measuring glutamate, use an enzymatic fluorometric assay (Glutamate Dehydrogenase/NADP+). -

Pre-Incubation (Toxin):

-

Add

-Conotoxin MVIIC (1 -

Incubate at 37°C for 20 minutes .

-

Control: Incubate separate wells with MVIIA (1

M) to distinguish N-type contributions.

-

-

Stimulation: Add KCl (30 mM final) to depolarize synaptosomes and trigger release.

-

Readout: Measure fluorescence immediately. MVIIC typically inhibits 40–60% of K+-evoked glutamate release in hippocampal preparations, representing the P/Q-dependent fraction.

Troubleshooting & Controls

Self-Validating the System:

-

Non-Specific Block Check: If you observe >90% block of total current with MVIIC alone, your concentration may be too high, or the cell type predominantly expresses P/Q channels (e.g., Purkinje cells).

-

Washout Test: MVIIC block is pseudo-irreversible. If you can wash out the effect in <5 minutes, the peptide may be degraded or oxidized. A true MVIIC block persists for >20 minutes after washout.

-

Plasticware: If potency is lower than expected, switch to siliconized tubes or glass-coated microplates. The peptide is likely sticking to the plastic.

References

-

Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron, 9(1), 69-77.[1]

- Foundational paper describing the isolation and characteriz

-

McDonough, S. I., et al. (1996). "Differential blockade of N- and P-type calcium channels by the funnel web spider toxin omega-Aga-IVA." Molecular Pharmacology, 50(6).

- Establishes the distinction between P-type (Aga-IVA sensitive) and Q-type (MVIIC sensitive).

-

Alomone Labs. "

-Conotoxin MVIIC technical datasheet."- Source for solubility and stability d

-

Tocris Bioscience. "

-Conotoxin MVIIC Product Information."- Reference for IC50 values and handling.

-

Dunlap, K., et al. (1995). "Exocytotic Ca2+ channels in mammalian central neurons." Trends in Neurosciences, 18(2), 89-98.

- Review of the functional role of MVIIC-sensitive channels in neurotransmitter release.

Sources

- 1. Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution structure of omega-conotoxin MVIIC, a high affinity ligand of P-type calcium channels, using 1H NMR spectroscopy and complete relaxation matrix analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Binding of Ala-scanning analogs of omega-conotoxin MVIIC to N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]

omega-conotoxin MVIIC for calcium imaging experiments

Advanced Application Note: Dissecting P/Q-Type Calcium Channels with -Conotoxin MVIIC[1]

1Abstract & Core Directive

12The Critical Insight: The most common experimental failure with MVIIC is kinetic underestimation .[1] MVIIC exhibits significantly slower binding kinetics (

Mechanism of Action & Selectivity Profile

MVIIC binds to the

Selectivity Hierarchy

-

Distinction:

Because MVIIC blocks N-type channels, it cannot be used as a standalone tool to identify P/Q channels in a mixed population.[1] It must be used in a subtractive protocol where N-type channels are pre-blocked.[1]

DOT Diagram 1: The Subtractive Pharmacological Strategy

This diagram illustrates the logical flow of channel isolation.

Caption: The "Sequential Subtraction" workflow. MVIIC is applied only after N-type channels are eliminated to isolate the P/Q fraction.[1]

Experimental Design Considerations

Concentration and Saturation

While the

-

Recommended Working Concentration: 1

M – 5 -

Note: At >5

M, specificity decreases, and off-target effects on other channels may occur.[1]

The Kinetic Trap (Crucial)

MVIIC has a slow on-rate.[1] In slice physiology or imaging deep tissue, equilibrium may take 20–40 minutes .[1]

-

Risk: If you wash out MVIIC after 5 minutes, you will only block ~30-50% of the P/Q channels, leading to a false calculation of the "Resistant" current.[1]

-

Solution: Continuous perfusion or static bath application until the response plateau is confirmed (slope = 0).[1]

Reversibility

MVIIC blockade is effectively irreversible on the timescale of a standard imaging experiment (washout

Protocol: Calcium Imaging with Sequential Blockade[1]

Objective: Isolate P/Q-type calcium transients in cultured hippocampal neurons or brain slices.

Materials

-

Calcium Indicator: Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength).[1]

-

Buffer: HBSS or ACSF (containing 2 mM

).[1] -

Toxins:

-

Depolarizing Agent: High

solution (e.g., 50 mM KCl) or electrical field stimulation.[1]

Step-by-Step Workflow

Phase 1: Baseline & Viability[1]

-

Load Cells: Incubate with Fura-2 AM (2-5

M) for 30 mins at 37°C. Wash and de-esterify for 15 mins. -

Establish Baseline: Peruse with standard buffer.

-

Stimulus 1 (S1): Apply High

(10s) to elicit a total HVA calcium transient. Wash until baseline recovers.[1]-

Quality Check: If recovery is >10% different from baseline, discard cell.[1]

-

Phase 2: N-Type Blockade[1]

-

Perfusion: Switch to buffer containing 1

M -

Incubation: Peruse for 5–10 minutes .

-

Stimulus 2 (S2): Apply High

in the presence of MVIIA. -

Calculation: The reduction from S1 to S2 represents the N-type component .[1]

Phase 3: P/Q-Type Isolation (The MVIIC Step)[1]

-

Perfusion: Switch to buffer containing 1-3

M -

Incubation (Critical): Peruse for 20–30 minutes . Monitor the baseline; MVIIC does not alter baseline calcium, only the evoked transient.[1]

-

Stimulus 3 (S3): Apply High

in the presence of MVIIC. -

Calculation: The reduction from S2 to S3 represents the P/Q-type component .[1]

Phase 4: Validation (Optional)

-

Total Block: Apply 100

M Cadmium ( -

Stimulus 4 (S4): Confirm no calcium entry (Background fluorescence).

DOT Diagram 2: Experimental Timeline & Perfusion Logic

Caption: Timeline emphasizing the extended incubation period required for MVIIC compared to MVIIA.

Data Analysis & Interpretation

To quantify the contribution of P/Q channels, use the following formula based on peak fluorescence amplitude (

Comparative Table: Common Conotoxins

| Toxin | Target Channel | Primary Selectivity | Binding Kinetics ( | Reversibility |

| Cav2.2 (N-type) | High | Fast | Irreversible | |

| Cav2.2 (N-type) | High | Fast | Reversible (Slowly) | |

| Cav2.1 (P/Q) & Cav2.2 | Broad (P/Q biased) | Slow | Irreversible | |

| Cav2.1 (P-type) | High | Moderate | Reversible |

Troubleshooting & Pitfalls

Issue: Inconsistent Blockade

-

Cause: Insufficient incubation time.[1]

-

Fix: Extend MVIIC perfusion to 30 minutes. If using static bath application, ensure agitation to prevent local depletion.[1]

Issue: Loss of Cell Viability

-

Cause: Repeated High

stimulation causes excitotoxicity or rundown.[1] -

Fix: Reduce High

duration (from 30s to 5-10s). Use electrical stimulation (less metabolic stress).[1] Ensure 5-10 minute recovery intervals between stimuli.

Issue: "Run-down" vs. Blockade

-

Cause: Calcium currents naturally degrade over time in whole-cell patch clamp or imaging.[1]

-

Fix: Run a "Vehicle Control" experiment where no toxin is added but stimuli are repeated at the same time points. Normalize your toxin data against this rundown curve.

References

-

Hillyard, D. R., et al. (1992). A new Conus peptide ligand for mammalian presynaptic Ca2+ channels.[1] Neuron, 9(1), 69-77.[1]

-

McDonough, S. I., et al. (1996). Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC.[1] Journal of Neuroscience, 16(8), 2612-2623.[1]

-

[Link]

-

-

Bloodgood, B. L., & Sabatini, B. L. (2007). Nonlinear regulation of unitary synaptic signals by CaV(2.[1]3) voltage-sensitive calcium channels located in dendritic spines.[1] Neuron, 53(2), 249-260.[1] (Demonstrates application in imaging).

-

Alomone Labs.

-Conotoxin MVIIC.[1] (Source for IC50 and stability data).

Sources

- 1. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogies and differences between omega-conotoxins MVIIC and MVIID: binding sites and functions in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combinatorial synthesis of omega-conotoxin MVIIC analogues and their binding with N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. smartox-biotech.com [smartox-biotech.com]

- 5. Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ω-Conotoxin MVIIC | CAS:147794-23-8 | Ca2+ channel blocker (N, P and Q-type) | High Purity | Manufacturer BioCrick [biocrick.com]

preparation of omega-conotoxin MVIIC solutions for experiments

Technical Application Note: Preparation and Handling of -Conotoxin MVIIC

Target Audience:Introduction & Mechanism of Action

Why Proper Preparation is Critical

The utility of MVIIC in defining synaptic transmission relies entirely on its structural integrity. The peptide is stabilized by a "cysteine knot" motif comprising three disulfide bridges (Cys1-Cys15, Cys8-Cys20, Cys16-Cys26). Improper handling leads to two primary failure modes:

-

Adsorption: The peptide is highly basic and hydrophobic in regions, causing it to adhere rapidly to standard polypropylene and glass surfaces, effectively reducing the delivered concentration to near zero.

-

Disulfide Scrambling: Exposure to high pH (>7.5) or reducing agents can rearrange or break the disulfide bridges, rendering the toxin biologically inert.

Mechanistic Pathway

The following diagram illustrates the specific intervention point of MVIIC within the presynaptic signaling cascade.

Figure 1: Mechanism of Action. MVIIC binds to the outer vestibule of CaV2.1 and CaV2.2 channels, physically occluding the pore and preventing calcium influx required for neurotransmission.

Material Science & Handling Constraints

Before beginning the protocol, review these critical physicochemical constraints to ensure data validity.

| Parameter | Specification | Scientific Rationale |

| Solubility | Water, 100 mM NaCl | Soluble >1 mM. Avoid phosphate buffers for stock solutions to prevent pH shock or precipitation. |

| pH Stability | pH 5.0 – 7.0 | Critical: At pH > 7.5, disulfide exchange (scrambling) accelerates. Keep stock solutions slightly acidic or neutral. |

| Surface Adsorption | High | MVIIC sticks to plastic. Mandatory: Use "Protein LoBind" tubes or siliconized glass. |

| Oxidation Sensitivity | Moderate | The disulfide bonds are stable, but never use reducing agents (DTT, |

| Net Peptide Content | ~70-80% | Lyophilized weight includes counterions (TFA salts) and water. Adjust calculations based on the specific lot analysis. |

Protocol 1: Preparation of Stock Solution (100 µM)

Objective: Create a stable, concentrated master stock solution for long-term storage. Reagents:

-

Lyophilized

-Conotoxin MVIIC (e.g., Alomone Labs, Tocris). -

HPLC-grade Distilled Water (sterile) or 100 mM NaCl.

-

Note: Do not use PBS or ACSF for the master stock.

Step-by-Step Workflow

-

Centrifugation (The "Invisible" Pellet):

-

Before opening, centrifuge the product vial at 10,000 x g for 2 minutes .

-

Reasoning: Lyophilized peptide often disperses as a fine dust on the cap and walls during shipping. Opening without spinning results in significant loss.

-

-

Reconstitution:

-

Add sterile HPLC-grade water directly to the vial to achieve a concentration of 100 µM to 500 µM .

-

Calculation Example: If the vial contains 50 µg of MVIIC (MW ≈ 2749 Da):

-

Technique: Do not vortex vigorously.[1] Pipette up and down gently 10-15 times, washing the sides of the vial.

-

-

Aliquoting:

-

Divide the stock immediately into small aliquots (e.g., 10–20 µL) using Protein LoBind microcentrifuge tubes.

-

Caution: Avoid large stock volumes. Repeated freeze-thaw cycles degrade the peptide structure.

-

-

Storage:

Protocol 2: Preparation of Working Solutions

Objective: Dilute the stock for experimental application (e.g., bath perfusion). Reagents:

-

Experimental Buffer (e.g., ACSF, HEPES-buffered saline).

-

Bovine Serum Albumin (BSA), protease-free.

The "Carrier Protein" Rule

When working at nanomolar concentrations (10 nM – 2 µM), the percentage of peptide lost to tubing and glassware becomes statistically disastrous.

The Protocol:

-

Pre-treat the Buffer:

-

Dilution:

-

Thaw one stock aliquot on ice.

-

Add the required volume of stock to the BSA-containing buffer immediately before the experiment.

-

Target Concentration:

-

P/Q-type block: 1–5 µM (Note: MVIIC blocks P/Q channels slowly; requires 10–20 min perfusion).

-

N-type block: >5 µM (Less selective at high concentrations).

-

-

-

Perfusion System Management:

-

Tubing: Use Teflon (PTFE) or PEEK tubing if possible. Avoid soft Tygon tubing, which absorbs hydrophobic peptides.

-

Priming: If using Tygon, run a "dummy" solution of BSA-containing buffer through the lines for 10 minutes before adding the toxin.

-

Workflow Visualization

Figure 2: Preparation and Application Workflow. Note the critical inclusion of BSA in the final dilution step to prevent adsorption.

Troubleshooting & Quality Control

| Symptom | Probable Cause | Corrective Action |

| No biological effect observed | Adsorption to tubing | Add 0.1% BSA to the perfusion buffer. Switch to PTFE tubing. |

| Weak/Partial Block | Insufficient incubation time | MVIIC has slow binding kinetics (unlike GVIA). Increase perfusion time to >15 minutes. |

| Precipitation in Stock | pH Shock | Do not dissolve directly in 10x PBS. Use water or 100 mM NaCl for the stock. |

| Loss of activity over time | Disulfide Scrambling | Check pH of storage buffer. Ensure it is < 7.0. Avoid repeated freeze-thaw cycles.[1] |

References

-

Hillyard, D. R., et al. (1992).[7] A new Conus peptide ligand for mammalian presynaptic Ca2+ channels.[7] Neuron, 9(1), 69-77.[7]

- Foundational paper describing the isolation and characteriz

-

McDonough, S. I., et al. (1996).[8] Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC.[8][9] Journal of Neuroscience, 16(8), 2612-2623.[10]

- Establishes the specificity of MVIIC for P/Q-type channels and its kinetics.

-

Alomone Labs. (n.d.).

-Conotoxin MVIIC Datasheet (Product C-300).- Source for physicochemical stability and solubility d

-

Tocris Bioscience. (n.d.).

-Conotoxin MVIIC Product Information (Cat. No. 1075).- Reference for handling and storage recommend

Sources

- 1. ω-Conotoxin MVIIA (ALO-C-670-0.5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 2. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. Roles of individual disulfide bonds in the stability and folding of an omega-conotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to prevent losses of protein by adsorption to glass and plastic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]

- 10. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

synthesizing and refolding of omega-conotoxin MVIIC

Application Note: High-Fidelity Synthesis and Oxidative Refolding of -Conotoxin MVIIC

Introduction & Scientific Context

123131345The Challenge: Unlike simpler peptides, MVIIC does not fold cooperatively into its native state easily. It is prone to forming kinetically trapped isomers (mismatched disulfides) that are thermodynamically stable but biologically inactive. Standard "air oxidation" protocols often result in <5% yield of the native isomer.

The Solution: This protocol details a Thermodynamic Shuffling Strategy utilizing a specific redox buffer (GSH/GSSG) combined with high ionic strength and low temperature. This approach forces the peptide out of kinetic traps and into the global energy minimum (the native state).

Structural Specifications

Phase I: Linear Synthesis (SPPS)

Objective: Synthesize the linear precursor with full side-chain protection, followed by cleavage/deprotection.

Materials & Reagents[6][7][8][9][10][11][12][13]

-

Resin: Rink Amide MBHA resin (Loading: 0.4–0.6 mmol/g). Note: C-terminal amidation is required for biological stability.[1]

-

Chemistry: Fmoc/tBu strategy.

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred for lower racemization).

-

Critical Protecting Groups:

-

Cys(Trt): Trityl protection allows simultaneous removal during cleavage.

-

Met(O) or Met: If using Met, rigorous exclusion of oxygen is required during cleavage.

-

Arg(Pbf): Standard protection.

-

Protocol Steps

-

Resin Swelling: DCM for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). UV monitoring recommended.

-

Coupling: 5-fold excess of Fmoc-AA, HBTU, and 10-fold DIEA. Reaction time: 45–60 min.

-

Expert Insight: Double couple the Arg-Arg region (residues 21-22) and the C-terminal Cys to prevent deletion sequences.[1]

-

-

Final Wash: DMF, then DCM, then MeOH. Dry resin under nitrogen.

Cleavage & Global Deprotection

Cocktail: Reagent K (optimized for Cys/Met/Trp containing peptides).[6]

-

Composition: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[1]

-

Procedure:

-

Chill cocktail to 0°C.

-

Add to resin (10 mL per g resin).

-

Reaction: 2.5 hours at Room Temperature (RT).

-

Precipitate filtrate into ice-cold Diethyl Ether.

-

Centrifuge, wash pellet 3x with ether.

-

Lyophilize the crude linear peptide.

-

Phase II: Oxidative Refolding (The Critical Step)

Objective: Direct the reduced linear peptide to form the specific 1–16, 8–20, 15–26 connectivity.

Mechanism: We utilize a "Redox Shuffle." Reduced Glutathione (GSH) breaks mismatched bonds, while Oxidized Glutathione (GSSG) reforms them. High salt (Ammonium Sulfate) promotes hydrophobic collapse, bringing the cysteine partners into proximity.

Experimental Setup (Diagram)

Figure 1: Workflow for the synthesis and high-fidelity folding of

Refolding Protocol

-

Preparation: Dissolve crude linear peptide in a minimal volume of 0.1% TFA/Water.

-

Folding Buffer (1L):

-

0.1 M Tris-HCl (or Ammonium Acetate), pH 7.8.[1]

-

1 mM EDTA (Critical to chelate metals that catalyze aggregation).

-

1 mM GSH (Reduced Glutathione).[7]

-

0.1 mM GSSG (Oxidized Glutathione).

-

2 M (NH

)

-

-

Initiation: Add peptide solution dropwise to the folding buffer.

-

Target Concentration: 0.05 – 0.1 mg/mL. Do not exceed 0.1 mg/mL to avoid intermolecular disulfide polymerization.

-

-

Incubation:

-

Temperature: 4°C (Cold Room).

-

Time: 24 to 48 hours.[8]

-

Why Cold? Lower temperature slows the kinetics, allowing the thermodynamic equilibrium to favor the native fold over kinetic traps.

-

-

Monitoring: Analyze aliquots via RP-HPLC every 12 hours. The native peak typically elutes earlier than the linear/mismatched species due to its compact hydrophobic core.

Folding Pathway Logic

Figure 2: The kinetic vs. thermodynamic folding pathway. The "Shuffle" step is rate-limiting and requires the specific redox environment.[1]

Phase III: Purification & Validation[6]

RP-HPLC Purification[1]

-

Column: C18 Preparative Column (e.g., Vydac 218TP, 5µm, 300Å).

-

Mobile Phase A: 0.1% TFA in H

O. -

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 10% to 50% B over 60 minutes.

-

Elution Profile: The native folded peptide usually elutes earlier than the linear form because the folding buries hydrophobic residues, making the surface more hydrophilic.

Analytical Data Summary

| Parameter | Specification | Method |

| Monoisotopic Mass | 2749.2 Da (± 0.[1]5) | ESI-MS or MALDI-TOF |

| Purity | > 95% | RP-HPLC (214 nm) |

| Free Thiols | Negative | Ellman's Test |

| Counter-ion | TFA (Standard) or Acetate | Ion Exchange (if required for assay) |

Troubleshooting & Expert Tips

-

"The Bead Isomer": If you observe a major peak that is NOT active, it is likely the "bead" isomer (globular misfold).

-

Fix: Increase the GSSG concentration to 1 mM (1:1 GSH:GSSG ratio) and ensure the temperature is strictly 4°C.

-

-

Precipitation: If the solution turns cloudy upon adding peptide to buffer.

-

Fix: Your peptide concentration is too high. Dilute to 0.02 mg/mL or add 10-20% Acetonitrile to the folding buffer to aid solubility.

-

-

Methionine Oxidation: If Mass Spec shows +16 Da.

-

Fix: Ensure the cleavage cocktail contained fresh Thioanisole/EDT and was performed under Nitrogen.

-

References

-

Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels."[3] Neuron, 9(1), 69-77.[1][3]

-

Kubo, S., et al. (1996). "Oxidative folding of omega-conotoxin MVIIC: Effects of temperature and salt." Biopolymers, 38(6), 733-744.[1]

-

Nielsen, K. J., et al. (2000). "Structure-activity relationships of omega-conotoxins at N-type voltage-sensitive calcium channels."[1] Journal of Molecular Recognition, 13(2), 55-70.[1]

-

Bulaj, G. (2005). "Formation of disulfide bonds in proteins and peptides." Biotechnology Advances, 23(1), 87-92.[1]

Sources

- 1. omega-conotoxin-MVIIC | C106H178N40O32S7 | CID 56841670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]

- 6. peptide.com [peptide.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

impact of temperature and salt concentration on omega-conotoxin MVIIC folding

Technical Support Hub: -Conotoxin MVIIC Folding Optimization

Welcome to the Advanced Peptide Folding Support Center.

Subject: Optimization of Oxidative Folding for

Executive Summary: The Folding Landscape

The Core Directive: To maximize the yield of the native "globular" form, you must shift the equilibrium away from hydrophobic aggregation and favor slow disulfide rearrangement. This requires a counter-intuitive approach: Low Temperature (

Critical Parameter Analysis (FAQs)

Module A: Temperature Dynamics

Q: Why does my yield decrease when I fold MVIIC at room temperature (

-

Recommendation: Lower the reaction temperature to

. This slows the kinetic trapping, allowing the thermodynamic equilibrium to favor the native state during the "shuffling" phase.

Q: Can I use heat shock to resolve misfolded isomers? A: No. Unlike some larger proteins, heating MVIIC generally leads to irreversible precipitation or scrambling into biologically inactive "ribbon" isomers.

Module B: Ionic Strength & Salt Concentration

Q: Standard protocols suggest

-

Charge Shielding: Low salt fails to sufficiently screen the repulsive positive charges, preventing the compact folding required for the Inhibitor Cystine Knot (ICK) motif.

-

Salting-Out Effect: High concentrations of antichaotropic salts (like Ammonium Sulfate,

) stabilize the hydrophobic core via the "salting-out" effect. This forces the peptide to adopt the compact, native "globular" shape rather than the loose "ribbon" shape.

Q: Which salt is best?

A: Ammonium Sulfate (

Visualizing the Folding Pathway

The following diagram illustrates the "Two-Stage" folding mechanism of MVIIC. Note the critical "Rearrangement Phase" where temperature and salt exert the most influence.

Caption: The critical bottleneck for MVIIC is the rearrangement of mismatched 'bead' isomers into the native 'globular' form, facilitated by high salt and redox shuffling.

Validated Experimental Protocol

Protocol ID: MVIIC-COLD-SALT-V2 Objective: Oxidative folding of linear MVIIC to native bio-active form.

Reagents

-

Buffer:

Tris-HCl or -

Salt Additive:

Ammonium Sulfate ( -

Redox Pair: Reduced Glutathione (GSH) / Oxidized Glutathione (GSSG).

-

Quenching: Formic acid or TFA.

Step-by-Step Methodology

-

Preparation: Dissolve the reduced, lyophilized MVIIC peptide in

Acetic Acid to a concentration of -

Buffer Setup: Prepare the folding buffer:

- Tris-HCl (pH 7.8)

-

- EDTA (to chelate trace metals that cause oxidation errors).

-

Temperature Equilibration: Cool the buffer to

in a cold room or refrigerated incubator. -

Initiation:

-

Add redox reagents:

GSH and -

Add peptide stock dropwise to a final concentration of

(approx.

-

-

Incubation: Stir gently at

for 24 to 48 hours .-

Monitoring: Analyze aliquots via RP-HPLC every 12 hours. The native peak will typically elute earlier (more hydrophilic surface) than the hydrophobic "bead" isomers on C18 columns.

-

-

Termination: Quench reaction by acidifying to pH 3.0 using Formic Acid.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Precipitation visible immediately | Peptide concentration too high ( | Dilute reaction to |

| HPLC shows broad "smear" | Non-specific aggregation due to high temperature. | Move reaction to |

| High yield of "Bead" Isomers (Late eluting peaks) | Insufficient hydrophobic stabilization. | Increase salt concentration to |

| Reaction stalls (No change after 24h) | Redox potential exhaustion or pH drift. | Add fresh GSH/GSSG. Check pH (must be |

| Low recovery after filtration | Peptide binding to filter membrane. | Use low-binding membranes (PES/PVDF). High salt can increase adsorption to some surfaces; wash filter with low-salt buffer if permissible. |

Decision Tree for Optimization

Caption: Logic flow for diagnosing MVIIC folding outcomes based on HPLC chromatograms.

References

-

Kubo, S., et al. (1996).

-

Significance: Establishes the requirement for

and -

Source:

-

-

Price-Carter, M., et al. (1996). Folding of omega-conotoxins.[2] 1. Efficient disulfide-coupled folding of mature sequences in vitro.[2]

- Significance: Compares MVIIC folding efficiency (16%) vs MVIIA (50%) and highlights the importance of the redox buffer composition.

-

Source:

-

Nielsen, K. J., et al. (2000).Structural and functional evolution of the Conus snail toxins.

- Significance: details the Inhibitor Cystine Knot (ICK) structural motif and the thermodynamic stability of the "globular" vs "ribbon" folds.

-

Source:

control experiments for omega-conotoxin MVIIC application

Technical Support Center: -Conotoxin MVIIC Application Guide

Current Status: Operational

Topic: Control Experiments & Troubleshooting for

Introduction: The Specificity Paradox

Welcome to the technical support center. You are likely here because

The Core Problem: Unlike

The Solution: You cannot rely on MVIIC application alone to define a current subtype. You must use a Subtraction Protocol (sequential blockade) to isolate the specific component of interest. This guide details the mandatory control experiments required to validate your data.

Module 1: The "Subtraction" Control Protocol

Objective: To pharmacologically isolate Q-type (

The Logic of Sequential Blockade

MVIIC is defined pharmacologically by what it blocks after other toxins have done their work. The "Q-type" current is operationally defined as the High-Voltage Activated (HVA) current resistant to GVIA and low-dose Agatoxin-IVA, but sensitive to MVIIC.

Visual Workflow: The Isolation Algorithm

Figure 1: The "Subtraction Protocol" logic flow. MVIIC is applied last to identify the resistant Q-type component.

Detailed Protocol Steps

-

Baseline Recording: Establish a stable HVA calcium current baseline (run-down <5% over 5 mins).

-

N-Type Elimination: Perfuse

-conotoxin GVIA (1-

Wait: 2–5 minutes. GVIA is irreversible; block will stabilize.

-

-

P-Type Elimination: In the continued presence of GVIA, add

-agatoxin IVA (200 nM) .-

Note: Do not exceed 200 nM, or you risk blocking Q-type channels prematurely.

-

-

Q-Type Isolation (The MVIIC Step): Add

-conotoxin MVIIC (1–3-

Observation: The reduction in current at this stage represents the Q-type component.

-

-

Validation (R-Type/L-Type): Any remaining current is likely R-type (

) or L-type (

Module 2: Kinetics & Reversibility Controls

Issue: Users often confuse channel "run-down" (cellular health decline) with toxin blockade. Control: MVIIC has distinct kinetic properties compared to GVIA.

Comparative Kinetics Table

| Toxin | Target | On-Rate ( | Reversibility (Washout) | Control Experiment |

| N-type | Fast | Irreversible ( | Washout for 10 min; if current returns, it's NOT GVIA-specific. | |

| P-type | Fast | Reversible (Rapid) | Washout restores current quickly. | |

| N & P/Q | Slow | Quasi-Irreversible / Very Slow | Requires long perfusion times (5+ min) to reach equilibrium. |

The "Washout" Diagnostic

Because MVIIC has a very slow off-rate (dissociation), it often mimics irreversible block on the timescale of a standard patch-clamp experiment (10-20 mins).

-

Experiment: If you observe rapid recovery (<2 mins) after MVIIC washout, suspect non-specific block or insufficient concentration. True MVIIC block of P/Q channels is extremely persistent.

Module 3: The "Sticky Peptide" Control

Issue: MVIIC is a highly basic peptide and adheres aggressively to plastic tubing, glass, and perfusion systems.

Symptom: You apply 1

The Cytochrome C / BSA Protocol

You must block non-specific binding sites in your perfusion system before the experiment.

-

Pre-coat: Flush your tubing system with a solution containing 0.1% Cytochrome C or 0.1% Bovine Serum Albumin (BSA) for 15 minutes before the experiment.

-

Carrier Protein: Dissolve MVIIC in a vehicle containing 0.1 mg/mL Cytochrome C.

-

Why Cytochrome C? It is similar in size and charge to conotoxins but pharmacologically inert at calcium channels, effectively "occupying" the sticky sites on the plastic.

-

Module 4: Troubleshooting & FAQs

Q: I applied MVIIC and blocked 90% of my current. Does this mean my cells are 90% Q-type?

A: No. MVIIC also blocks N-type channels (

Q: The onset of block is taking too long (>10 mins). Is the toxin degraded? A: Not necessarily. MVIIC is a larger peptide with slower diffusion limits than small molecules.

-

Troubleshoot: Increase concentration to 2–3

M to drive the on-rate (

Q: Can I use MVIIC to distinguish P-type from Q-type?

A: MVIIC blocks both, but with slightly different affinities. However,

-

P-type: Blocked by 20–200 nM Agatoxin IVA.

-

Q-type: Resistant to 200 nM Agatoxin IVA, but blocked by MVIIC (or high dose Agatoxin >1

M).

Synaptic Transmission Blockade Mechanism

Figure 2: MVIIC prevents neurotransmitter release by physically occluding the pore of N and P/Q channels, halting the calcium cascade.

References

-

Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron.

-

McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC." Journal of Neuroscience.

-

Nielsen, K. J., et al. (1999). "Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels."[1][2] Journal of Molecular Biology.

-

Zhang, J. F., et al. (1993). "Distinctive pharmacology and kinetics of cloned neuronal Ca2+ channels and their correspondents in mammalian brain." Neuron.

-

Olivera, B. M., et al. (1994). "Calcium channel diversity and neurotransmitter release: the omega-conotoxins and omega-agatoxins." Annual Review of Biochemistry.

Validation & Comparative

comparing omega-conotoxin MVIIC vs MVIIA selectivity

Comparative Guide: -Conotoxin MVIIC vs. MVIIA Selectivity

Executive Summary

In the pharmacological dissection of voltage-gated calcium channels (VGCCs),

-

-Conotoxin MVIIA (Ziconotide): The "Gold Standard" for N-type (Ca

-

-Conotoxin MVIIC: A broad-spectrum blocker targeting both N-type (Ca

The Bottom Line: Use MVIIA when you need to specifically silence N-type channels.[4] Use MVIIC in sequential combination with MVIIA to isolate and quantify P/Q-type currents.[1]

Mechanistic Profiles & Target Selectivity[1]

Both toxins are peptides derived from Conus magus venom, sharing a cystine-knot scaffold.[1] However, variations in loops 2 and 4 dictate their channel selectivity.[1]

Molecular Targets[1][7]

| Feature | ||

| Primary Target | N-type (Ca | P/Q-type (Ca |

| Binding Site | Pore-forming | Pore-forming |

| Mechanism | Physical pore occlusion (steric hindrance) | Physical pore occlusion |

| Selectivity Ratio | >10,000-fold selective for N vs. P/Q | Low selectivity between N and P/Q |

Diagram 1: Differential Channel Blockade

This diagram illustrates the binding specificity of MVIIA versus the dual-action of MVIIC at the presynaptic terminal.

Caption: MVIIA selectively targets CaV2.2, whereas MVIIC occludes both CaV2.2 and CaV2.1, necessitating sequential dosing for isolation.

Performance Data: Affinity & Kinetics

The choice between MVIIA and MVIIC often dictates the temporal design of an experiment due to their dissociation rates (

Comparative Affinity Table

| Parameter | Note | ||

| 30 – 100 pM | 10 – 50 nM | MVIIA is ~1000x more potent at N-type.[1] | |

| > 1 | 10 – 200 nM | MVIIC is the preferred blocker for P/Q-type.[1] | |

| Binding Kinetics | Fast | Fast | Both are "pseudo-irreversible" in short assays.[1] |

| Reversibility | Poor (Hours to wash out) | Poor (Difficult to wash out) | Do not plan for washout recovery in acute slice recording.[1] |

Critical Insight: While literature often labels MVIIA as "reversible" (compared to the covalent-like binding of

-Conotoxin GVIA), in practical electrophysiology (15–30 min recordings), MVIIA washout is negligible .[1] Once applied, the N-current is gone for the duration of the patch.

Experimental Application: The Subtraction Protocol

Because MVIIC is not selective for P/Q-type over N-type (it blocks both), you cannot simply apply MVIIC to a fresh slice to measure P/Q currents alone.[1] You must use a Pharmacological Subtraction Strategy .[1]

The "Isolation" Workflow

To isolate Ca

-

Baseline: Record Total HVA (High Voltage Activated) Current.

-

Step A (L-type block): Apply Nifedipine (10

M).[1] -

Step B (N-type block): Apply

-Conotoxin MVIIA (1 -

Step C (P/Q-type block): Apply

-Conotoxin MVIIC (1-5 -

Analysis: The current lost specifically between Step B and Step C represents the P/Q-type component.

Diagram 2: Pharmacological Subtraction Logic

Decision tree for isolating specific calcium current components.

Caption: Sequential blockade protocol. MVIIC is applied only after N-type channels are silenced by MVIIA.[1]

Detailed Protocols

Protocol A: Whole-Cell Patch Clamp (Slice or Culture)

Objective: Quantification of N-type vs. P/Q-type current density.[1]

Reagents:

-

External Solution: Standard ACSF or Ba

based solution (e.g., 10 mM BaCl -

Toxin Stock: Dissolve MVIIA and MVIIC in distilled water to 100

M stock. Store at -20°C. -

Cytochrome C: Add 0.1 mg/mL Cytochrome C or BSA to the perfusion solution. Why? Conotoxins are "sticky" peptides and will adhere to plastic tubing.[1] Carrier protein prevents loss of toxin before it reaches the cell.

Step-by-Step:

-

Seal & Break-in: Obtain G

seal and enter whole-cell configuration. -

Voltage Protocol: Hold at -80 mV. Depolarize to 0 mV or +10 mV for 100ms every 10 seconds to elicit Ca

/Ba -

Baseline Stabilization: Record for 5 minutes until run-down stabilizes (<5% variation).

-

MVIIA Perfusion:

-

MVIIC Perfusion:

Protocol B: Quality Control (Self-Validation)

To ensure your MVIIA is working before trusting the MVIIC data:

-

Positive Control: Test MVIIA on a cell type known to express high N-type (e.g., Rat DRG neurons or SCG neurons).

-

Negative Control: Test MVIIA on HEK293 cells expressing only Ca

1.2 (L-type). No block should be observed.

Troubleshooting & Expert Tips

-

The "Stickiness" Issue: If you see no effect, your toxin might be stuck to your tubing. Always pre-wash tubing with BSA/Cytochrome C solution before running the toxin.

-

Washout Futility: Do not attempt to wash out MVIIA or MVIIC to prove reversibility in a single patch. The off-rate is too slow. Instead, use specific antagonists or distinct channel blockers to validate.[1]

-

Agatoxin Alternative: For P/Q-type isolation,

-Agatoxin IVA is more selective than MVIIC.[1] However, MVIIC is often preferred when defining the "Q-type" variant (which is less sensitive to Aga-IVA but sensitive to MVIIC).[1]

References

-

Olivera, B. M., et al. (1994).[1] "Calcium channel diversity and neurotransmitter release: the omega-conotoxins and omega-agatoxins." Annual Review of Biochemistry.

-

Hillyard, D. R., et al. (1992).[1] "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels."[1] Neuron. (Characterization of MVIIC).

-

Kristipati, S., et al. (1994).[1] "Characterization of the binding of omega-conotoxin MVIIC to rat brain synaptosomes." Molecular Pharmacology.

-

McDonough, S. I., et al. (1996).[1] "Recovery from block by omega-conotoxin MVIIA in N-type calcium channels." Biophysical Journal.[1] (Kinetics of MVIIA).

-

Nielsen, K. J., et al. (2000).[1][7] "Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids." Journal of Molecular Biology.

Sources

- 1. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]

- 5. Analogies and differences between omega-conotoxins MVIIC and MVIID: binding sites and functions in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential [mdpi.com]

- 7. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

omega-conotoxin MVIIC versus GVIA for calcium channel blocking

Comparative Technical Guide: -Conotoxin MVIIC vs. GVIA for Calcium Channel Isolation

Executive Summary: The Selectivity Paradox

In the dissection of voltage-gated calcium currents (

Critical Operational Directive: To isolate P/Q-type currents, MVIIC must never be applied to a naïve cell. It must only be applied after the N-type component has been saturated and silenced by GVIA.

Mechanistic Profiles & Binding Kinetics[2][3]

Understanding the kinetic differences between these two peptides is essential for designing valid voltage-clamp protocols.

Target Specificity and Overlap

The following diagram illustrates the pharmacological hierarchy. Note the "Overlap Zone" where MVIIC affects N-type channels, creating a risk of data contamination if used incorrectly.

Figure 1: Pharmacological hierarchy of HVA Calcium Channels. Note MVIIC's dual action on both CaV2.1 and CaV2.2.

Comparative Kinetic Data

The table below synthesizes binding constants and kinetic behaviors. Note the drastic difference in dissociation rates (

| Feature | ||

| Primary Target | N-Type (CaV2.2) | P/Q-Type (CaV2.1) |

| Secondary Target | None (Highly Selective) | N-Type (CaV2.[2][3]2) |

| Binding Nature | Effectively Irreversible | Reversible (N-type); Slowly Reversible (P/Q) |

| ~0.1 nM (High Affinity) | ~18 - 60 nM (Moderate Affinity) | |

| No Effect | ~1 - 50 nM (Depends on Ba/Ca) | |

| Onset Kinetics ( | Fast ( | Slow ( |

| Washout ( | Hours (Practical Irreversibility) | ~30s (N-type); ~200 min (P/Q-type) |

Scientist's Note: The "reversibility" of MVIIC is often overstated. While it washes off N-type channels quickly (

), its block of P/Q-type channels is extremely stable (). Do not expect full recovery of P/Q currents within the duration of a standard patch-clamp recording.

Experimental Protocols: The Subtraction Method

To ensure data integrity, you must employ a Sequential Subtraction Protocol . This method relies on the irreversibility of GVIA to "lock out" the N-type channels before assessing the P/Q component.

Reagents and Setup

-

Vehicle: 0.1% BSA (Bovine Serum Albumin) or Cytochrome C is mandatory in all stock and working solutions. These peptides are "sticky" and will adhere to perfusion tubing without a carrier protein, reducing the effective concentration to near zero.

-

Concentrations:

-

GVIA: Use supramaximal concentration (

) to ensure rapid saturation. -

MVIIC: Use

.

-

The Sequential Workflow (Graphviz)

Figure 2: The "Subtraction" Protocol. GVIA must precede MVIIC to prevent ambiguous blockade.

Detailed Step-by-Step Methodology

-

Baseline Stabilization: Establish a stable whole-cell configuration. Run your voltage step protocol (e.g., -80 mV holding, steps to +10 mV) for at least 5 minutes to distinguish channel run-down from drug effect.

-

Isolate N-Type (GVIA):

-

Perfuse

-conotoxin GVIA (1-5 -

Observation: You will see a rapid reduction in peak current amplitude.

-

Endpoint: Wait until the current amplitude plateaus (typically 2-4 minutes). The difference between Baseline and this plateau is the N-Type Current .

-

Note: Do not wash out. GVIA is irreversible; washing is futile and introduces mechanical disturbance.

-

-

Isolate P/Q-Type (MVIIC):

-

In the continued presence of GVIA (or simply adding MVIIC to the bath if perfusion is static), apply

-conotoxin MVIIC (1-3 -

Observation: A slower, secondary reduction in current will occur.

-

Critical Timing: MVIIC has a slow on-rate (

).[4] You must record for at least 5–8 minutes to ensure full block. Measuring too early will underestimate the P/Q component. -

Calculation: The difference between the GVIA plateau and the MVIIC plateau is the P/Q-Type Current .

-

-

Determine Residuals:

-

Apply

Cadmium (

-

Troubleshooting & Expert Insights

Why Experiments Fail

-

Tubing Adsorption: If you see no effect with 100 nM toxin, you likely lost the peptide to the plastic. Solution: Pre-coat tubing with BSA or add 0.1% BSA to the external solution.

-

MVIIC "Run-down" Confusion: Because MVIIC acts slowly, researchers often confuse the slow block with channel run-down (natural loss of channel activity). Solution: Always perform a "vehicle-only" control experiment to quantify the natural run-down rate of your cells over 20 minutes.

-

Voltage Dependence: The block by these toxins can be voltage-dependent.[5] Ensure your holding potential is consistent (typically -80mV or -90mV) to avoid state-dependent binding variations.

Reversibility Myths

While literature states MVIIC is reversible, in a practical physiology rig, the washout of P/Q block is too slow to be useful. If you need to recover the current, MVIIC is a poor choice. Consider using

References

-

Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron, 9(1), 69-77.

-

McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC."[5] Journal of Neuroscience, 16(8), 2612-2623.

-

Olivera, B. M., et al. (1994). "Calcium channel diversity and neurotransmitter release: the omega-conotoxins and omega-agatoxins." Annual Review of Biochemistry, 63, 823-867.

-

Boland, L. M., et al. (1994). "Omega-conotoxin MVIIC binds to and blocks P-type calcium channels with high affinity and specificity." Journal of Biological Chemistry, 269, 11127-11133.

-

Gandía, L., et al. (1997). "Analogies and differences between omega-conotoxins MVIIC and MVIID." Pflügers Archiv, 435(1), 55-64.

Sources

- 1. Omega-conotoxin MVIIC attenuates neuronal apoptosis in vitro and improves significant recovery after spinal cord injury in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of omega-conotoxin GVI A and MVIIC binding to Cav 2.1 and Cav 2.2 channels captured by anti-Ca2+ channel peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The distribution of omega-conotoxin MVIICnle-binding sites in rat brain measured by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC - PubMed [pubmed.ncbi.nlm.nih.gov]

comparing omega-conotoxin MVIIC with other conotoxins

Technical Comparison Guide: Omega-Conotoxin MVIIC vs. High-Affinity Alternatives

Omega-conotoxin MVIIC (

In experimental neuropharmacology, MVIIC is the "closer"—often used to define the Q-type current component that remains after the specific blockade of N-type (by GVIA) and P-type (by

Mechanistic Comparison: The Conotoxin Landscape

The utility of

Binding Kinetics & Reversibility

-

MVIIC (The "Slow" Blocker): MVIIC exhibits slow association and dissociation kinetics. In many native tissue preparations (e.g., neuromuscular junctions), the blockade is effectively irreversible within the timeframe of a standard experiment, although it can be reversed with extensive washout in recombinant systems.

-

MVIIA (The "Fast" Blocker): Known clinically as Ziconotide, MVIIA has a rapid off-rate, making it reversible. This property is advantageous for clinical safety but can be a liability in experiments requiring stable, long-term blockade.

-

GVIA (The "Irreversible" Anchor): GVIA binds N-type channels with such high affinity and slow dissociation that it is functionally irreversible, serving as the gold standard for permanently silencing N-type currents.

Selectivity Profiles

-

N-Type (

): GVIA and MVIIA are highly selective (>10,000-fold) for N-type over P/Q-type. MVIIC blocks N-type channels but with lower selectivity compared to GVIA.[3][4] -

P/Q-Type (

): MVIIC is a potent blocker of P/Q-type channels.[3][5] It is often used to block the "resistant" current remaining after GVIA application.

Comparative Performance Data

The following table synthesizes experimental affinity (

| Toxin | Primary Target | Secondary Target | Affinity ( | Reversibility | Selectivity Ratio |

| P/Q-type ( | N-type ( | P/Q: ~35 nMN: ~60 pM* | Poor / Slow (Effectively irreversible in tissue) | Low (Blocks both) | |

| N-type ( | None | N: 0.15 nM | Irreversible | High (>10,000:1) | |

| N-type ( | None | N: ~10-100 pM | Reversible (Fast washout) | High | |

| P-type ( | Q-type (at high conc.) | P: ~1-3 nMQ: >100 nM | Reversible | High (P vs N/L) |

*Note: While MVIIC has high affinity for N-type in binding assays (

Experimental Protocols: Pharmacological Dissection

To accurately identify specific calcium current components, a subtraction protocol is required. Using MVIIC alone will obscure the distinction between N and P/Q currents.

Protocol: Isolation of Q-Type Currents in Neuronal Slices

Objective: To isolate and quantify the Q-type component of the whole-cell calcium current.

Reagents:

-

Extracellular Solution (Standard ACSF with TTX to block Na+ channels).

-

-Conotoxin GVIA (1

- -Agatoxin IVA (200 nM).

-

-Conotoxin MVIIC (2

-

Cytochrome C (0.1%) - Optional: prevents non-specific peptide binding to tubing.

Step-by-Step Methodology:

-

Baseline Recording:

-

Establish whole-cell patch-clamp configuration.

-

Elicit

currents using a voltage step from -80 mV to +10 mV (200 ms duration). -

Record stable baseline current for 5 minutes (

).

-

-

N-Type Blockade (The GVIA Step):

-

Perfuse 1

M -

Monitor peak current amplitude. Blockade typically stabilizes within 5–10 minutes.

-

Result: The remaining current is Non-N-type (L, P, Q, R).

-

-

P-Type Blockade (The Aga-IVA Step):

-

Perfuse 200 nM

-Agatoxin IVA . -

Wait 3–5 minutes. This specific concentration blocks P-type channels without affecting Q-type.

-

Result: Remaining current is L, Q, and R.

-

-

Q-Type Definition (The MVIIC Step):

-

Validation (L-Type/R-Type):

-

The residual current after MVIIC is typically L-type (sensitive to dihydropyridines) and R-type (resistant to all above).

-

Visualization of Signaling & Workflows

Figure 1: Pharmacological Dissection Logic

This decision tree illustrates the sequential application of toxins required to isolate specific

Caption: Sequential pharmacological subtraction protocol to isolate Q-type currents using MVIIC.

Figure 2: Toxin Selectivity Map

A visual representation of the overlapping affinities of the major conotoxins.

Caption: Selectivity overlap showing MVIIC's unique position as a dual N/P/Q blocker compared to specific alternatives.

References

-

Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron. Link

-

McDonough, S. I., et al. (1996). "Inhibition of calcium channels in rat central and peripheral neurons by omega-conotoxin MVIIC."[2][3][4][6] Journal of Neuroscience. Link

-

Nielsen, K. J., et al. (1999).[3] "Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels." Journal of Molecular Biology. Link

-

Bowersox, S. S., & Luther, R. (1998). "Pharmacotherapeutic potential of omega-conotoxin MVIIA (Ziconotide), an N-type neuronal calcium channel blocker."[3][4] Toxicon. Link

-

Zhang, M., et al. (2013). "Venom Peptides as a Rich Source of Cav2.2 Channel Blockers." Toxins.[1][3][4][5][7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]

- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Combinatorial synthesis of omega-conotoxin MVIIC analogues and their binding with N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. smartox-biotech.com [smartox-biotech.com]

- 7. Venom Peptides as a Rich Source of Cav2.2 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

omega-conotoxin MVIIC selectivity for P/Q-type vs N-type channels

Publish Comparison Guide: -Conotoxin MVIIC Selectivity for P/Q-Type vs. N-Type Channels

Executive Summary

-Conotoxin MVIICP/Q-type (Cav2.1)For researchers, the utility of MVIIC lies in its pseudo-irreversible kinetics and its ability to block the entire P/Q spectrum (both P and Q variants), whereas alternatives like

Mechanistic Profile & Binding Kinetics[1][2]

Molecular Target

MVIIC targets the

-

Primary Target: Cav2.1 (P/Q-type).

-

Secondary Target: Cav2.2 (N-type).

-

Mechanism: Pore occlusion.[1] The toxin binds to the macrosite on the extracellular vestibule, physically obstructing ion flux.

Kinetic "Fingerprint"

The defining characteristic of MVIIC is its slow dissociation rate (

-

Association (

): Slower than GVIA. -

Dissociation (

): extremely slow, rendering the block pseudo-irreversible on the timescale of typical electrophysiology experiments (10–40 minutes). -

Implication: Unlike

-Agatoxin IVA, which washes out relatively easily, MVIIC blockade is persistent. This makes it excellent for cumulative application protocols but poor for experiments requiring recovery.

Selectivity Visualization

The following diagram illustrates the binding overlap and reversibility differences between the three major HVA calcium channel toxins.

Figure 1: Selectivity spectrum of HVA calcium channel blockers. Note MVIIC's dual affinity for P/Q and N-type channels compared to the strict specificity of GVIA.

Comparative Performance Analysis

The following table synthesizes experimental data comparing MVIIC against the standard N-type blocker (GVIA) and P/Q-type blocker (Aga-IVA).

| Feature | |||

| Primary Target | P/Q-Type (Cav2.[1][2]1) | N-Type (Cav2.[1][2][3][4][5]2) | P-Type (High Aff.) / Q-Type (Low Aff.) |

| Selectivity Ratio | ~10-100x selectivity for P/Q over N | >10,000x selectivity for N over P/Q | >10,000x selectivity for P/Q over N |

| P/Q Affinity ( | ~10–30 nM | Negligible (>10 | ~1–2 nM (P-type); ~100 nM (Q-type) |

| N-Type Affinity ( | ~100 nM – 1 | ~0.1–1 nM | Negligible |

| Reversibility | Pseudo-Irreversible (Very slow washout) | Irreversible | Reversible (Fast washout) |

| Primary Use Case | Blocking total P/Q current; "cleaning up" residual HVA current. | Defining N-type current. | Distinguishing P-type from Q-type currents. |

Critical Insight: The "Selectivity Window"

MVIIC is not as selective as GVIA.

-

At low concentrations (<100 nM) , MVIIC is relatively selective for P/Q channels.

-

At high concentrations (>1

M) , MVIIC will significantly block N-type channels. -

Strategic Implication: You cannot rely on MVIIC alone to define P/Q currents in a mixed population if N-type channels are present. You must first occlude N-type channels with GVIA.

Validated Experimental Protocol: The Subtraction Method

To isolate P/Q-type currents with high confidence, you must use a sequential subtraction protocol . This method relies on the irreversibility of GVIA to "protect" the analysis from MVIIC's cross-reactivity.

Protocol Flowchart

Figure 2: Sequential isolation protocol. MVIIC is applied only AFTER N-type channels are permanently silenced by GVIA to avoid ambiguity.

Step-by-Step Methodology

-

Baseline Recording: Establish a stable whole-cell calcium current baseline using Barium (

) as the charge carrier (to prevent calcium-dependent inactivation). -

L-Type Blockade: Perfusion of Nifedipine (10

M) or Nimodipine . Wait for effect to stabilize (2–3 mins). -

N-Type Elimination (Critical):

-

P/Q-Type Isolation:

-

Apply

-Conotoxin MVIIC (1–3 -

Observation: The further reduction in current represents the P/Q-type component.

-

Kinetics: MVIIC onset is slower than GVIA; allow adequate time (5–15 mins) for equilibrium.

-

-

Residual Analysis: The remaining current is typically classified as R-type (resistant).

Troubleshooting & Optimization

Common Pitfall: Concentration Overload

-

Issue: Using MVIIC at >5

M without prior GVIA application. -

Consequence: MVIIC will block N-type channels, leading to an overestimation of the P/Q component.

-

Solution: Always stick to the 1–3

M range and always use GVIA first in mixed populations.

Common Pitfall: Washout Expectations

-

Issue: Attempting to wash out MVIIC to recover current.

-

Consequence: Current fails to recover, leading to baseline drift confusion.

-

Solution: Treat MVIIC as irreversible. If you need to test reversibility or recovery, use

-Agatoxin IVA instead.

Optimization: Cytochrome C

-

Tip: Peptide toxins stick to plastic tubing. Pre-coat your perfusion tubing with 0.1 mg/ml Cytochrome C or BSA to prevent non-specific loss of the expensive MVIIC toxin before it reaches the cell.

References

-

Hillyard, D. R., et al. (1992). "A new Conus peptide ligand for mammalian presynaptic Ca2+ channels." Neuron, 9(1), 69-77. Link

-

McDonough, S. I., et al. (1996). "Differential blockade of P-type and Q-type calcium channels by the spider toxin omega-Aga-IVA and the cone snail toxin omega-CTx-MVIIC." Journal of Neuroscience, 16(8), 2612-2623.[2] Link

-

Gandía, L., et al. (1997). "Analogies and differences between omega-conotoxins MVIIC and MVIID: binding sites and functions in bovine chromaffin cells." Pflügers Archiv, 435(1), 55-64. Link

-

Nielsen, K. J., et al. (1999).[2][7][8] "Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels." Journal of Molecular Biology, 289(5), 1405-1421.[2] Link

-

Schroeder, C. I., & Lewis, R. J. (2006).[4] "omega-Conotoxins GVIA, MVIIA and CVID: SAR and clinical potential."[2][7] Marine Drugs, 4(3), 193-214.[4] Link[4]

Sources

- 1. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of six chimeric analogs of omega-conotoxin MVIIA and MVIIC to N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]

- 6. Analogies and differences between omega-conotoxins MVIIC and MVIID: binding sites and functions in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships of omega-conotoxins MVIIA, MVIIC and 14 loop splice hybrids at N and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

omega-conotoxin MVIIC as a tool to differentiate CaV channel subtypes

Technical Guide: Differentiating CaV Channel Subtypes Using -Conotoxin MVIIC

Executive Summary

In the dissection of High-Voltage Activated (HVA) calcium currents,

The value of MVIIC lies not in its specificity, but in its ability to define the "Q-type" current.

This guide outlines the precise pharmacological subtraction protocols required to utilize MVIIC effectively. By leveraging its slow dissociation kinetics and broad affinity profile after the application of more specific toxins, researchers can isolate the elusive CaV2.1 (Q-type) component that resists standard P-type blockers.

Part 1: The Pharmacological Landscape

To use MVIIC effectively, one must understand its position relative to other "calcium channel tools." The primary challenge in neuronal calcium channel research is distinguishing between the splice variants and pharmacological profiles of the CaV2.1 gene (P- and Q-type currents).

Comparative Profiling of CaV Blockers[1]

The following table synthesizes data from key pharmacological studies (Hillyard et al., 1992; McDonough et al., 1996) to illustrate why MVIIC is used as a "terminal" blocker in differentiation protocols.

| Feature | |||

| Primary Target | N-type (CaV2.[1][2]2) | P-type (CaV2.1) | N, P, and Q-type |

| Selectivity Ratio | >10,000-fold vs P/Q | >100-fold P vs Q | Broad CaV2 blocker |

| Typical | ~1-10 nM | ~1-5 nM (P-type)~100-200 nM (Q-type) | ~10-50 nM (N-type)~100-500 nM (Q-type) |

| Reversibility | Irreversible (practically) | Slowly Reversible | Very Slow / Irreversible |

| Kinetics ( | Extremely slow | Slow | Very Slow |

| Strategic Use | Step 1: Eliminate N-current | Step 2: Eliminate P-current | Step 3: Define Q-current |

Visualizing the Overlap